molecular formula C22H17NO2 B15144022 Rsk-IN-1

Rsk-IN-1

Cat. No.: B15144022
M. Wt: 327.4 g/mol
InChI Key: BYGBAJQOEZTVMJ-UHFFFAOYSA-N
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Description

Rsk-IN-1 is a small-molecule inhibitor targeting ribosomal S6 kinase (RSK), a key regulator of cell proliferation, survival, and metastasis in cancer pathways. It competitively binds to the ATP-binding pocket of RSK isoforms (RSK1, RSK2, RSK3, and RSK4), inhibiting their phosphorylation and downstream signaling. Its chemical structure features a quinazoline core with substituted pyridine and benzamide moieties, contributing to its selectivity and binding affinity (Figure 1).

Properties

Molecular Formula

C22H17NO2

Molecular Weight

327.4 g/mol

IUPAC Name

4-[4-(4-methylnaphthalen-1-yl)-3-pyridinyl]benzene-1,2-diol

InChI

InChI=1S/C22H17NO2/c1-14-6-8-18(17-5-3-2-4-16(14)17)19-10-11-23-13-20(19)15-7-9-21(24)22(25)12-15/h2-13,24-25H,1H3

InChI Key

BYGBAJQOEZTVMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C3=C(C=NC=C3)C4=CC(=C(C=C4)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rsk-IN-1 involves multiple steps, starting with the preparation of the core biaryl pyridine structure. The key steps include:

    Suzuki Coupling Reaction: This reaction involves the coupling of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst and a base.

    Nitration and Reduction: The nitro group is introduced into the aromatic ring, followed by reduction to form the corresponding amine.

    Amidation: The amine is then reacted with an appropriate acid chloride to form the amide bond.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

RSK Inhibitors and Their Mechanisms

RSK inhibitors typically target the kinase activity of RSK1/RSK2 by binding to the ATP-binding pocket or interfering with phosphorylation-dependent activation. Key compounds include:

Inhibitor Mechanism Key Findings
PMD-026 Suppresses NFκB activation by inhibiting RSK1 nuclear translocation and phosphorylation of p65/RELA .Reduces pro-inflammatory mediators in myeloproliferative neoplasms (MPN) .
SL0101 Selectively inhibits RSK1/RSK2, suppressing metastasis in triple-negative breast cancer (TNBC) .Derivatives exhibit improved potency over parent compounds (e.g., 1b ) .
BRD7389 Blocks RSK activity, reducing invasion in breast cancer cell lines .

RSK1 Kinase Domain Interactions

The N-terminal kinase domain (NTKD) of RSK1 adopts an inactive conformation with a disordered activation loop. Inhibitors like Staurosporine and Purvalnol A bind to the ATP-binding pocket, exploiting structural features such as:

  • DFG motif : In inactive RSK1, the DFG motif adopts an "active-like" conformation, enabling ligand binding .

  • αC helix : Phosphorylation at Ser380 stabilizes the αC helix, critical for catalytic activity .

Phosphorylation-Dependent Activation

RSK1 is activated via phosphorylation at Thr573 (by ERK1/2) and Ser380 (autophosphorylation). Inhibitors disrupt these processes:

  • PMD-026 : Blocks Thr573 phosphorylation, impairing RSK1’s ability to translocate to the nucleus and interact with p65/RELA .

  • SL0101 : Reduces phosphorylation of downstream targets (e.g., pS6, eEF2K), halting protein synthesis critical for metastasis .

Reaction Progress Kinetic Analysis (RPKA) Insights

While not explicitly applied to RSK inhibitors, RPKA principles guide mechanistic studies:

  • Same-excess experiments : Used to probe kinase activity under varying substrate ratios, ensuring data relevance to physiological conditions .

  • Differential methods : Enable rate constant determination for reactions like:

    RSK1+ATPkcatpRSK1+ADP\text{RSK1} + \text{ATP} \xrightarrow{k_{\text{cat}}} \text{pRSK1} + \text{ADP}

    Inhibitors alter kcatk_{\text{cat}} or substrate affinity .

Inhibitor-Binding Pockets

  • NTKD binding : Inhibitors like Staurosporine interact with the ATP-binding site, leveraging conserved residues (e.g., Lys94, Glu112) critical for catalysis .

  • C-terminal kinase domain (CTKD) : Autophosphorylation at Ser380 is required for NTKD activation, making it a target for indirect inhibition .

Substrate Phosphorylation

RSK1 phosphorylates substrates such as:

  • p65/RELA : PMD-026 blocks nuclear translocation .

  • uPA, MMPs : SL0101 reduces metastatic gene expression .

Experimental Validation

  • CRISPR/Cas9 knockout : RSK1/RSK2 silencing eliminates inhibitor efficacy (e.g., SL0101) .

  • Luminescence assays : Confirm transcriptional suppression (e.g., NFκB-driven luciferase) .

  • Phosphoprotein profiling : RPPA data reveal correlations between pRSK1 and mTOR cascade effectors (e.g., pS6, p4E-BP1) .

Scientific Research Applications

Rsk-IN-1 has a wide range of applications in scientific research, including:

Mechanism of Action

Rsk-IN-1 exerts its effects by inhibiting the activity of ribosomal S6 kinase (RSK). RSK is a serine/threonine kinase that functions downstream of the Ras/Raf/MEK/ERK signaling pathway. Upon activation by extracellular stimuli, RSK phosphorylates various cytosolic and nuclear targets, regulating processes such as cell proliferation, survival, and motility .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Data Tables

Table 1. Biochemical and Cellular Activity

Compound RSK1 IC₅₀ (nM) RSK2 IC₅₀ (nM) Cell Viability IC₅₀ (MDA-MB-231)
This compound 12 15 0.8 µM
BI-D1870 40 45 1.5 µM
SL0101 1200 1500 15 µM

Table 2. Selectivity Profiling

Compound Kinases Inhibited at 1 µM (%) Top Off-Targets (IC₅₀ < 100 nM)
This compound 2% None
BI-D1870 18% PKA, PKC, Aurora B
SL0101 30% MAPKAPK2, MSK1

Discussion

This compound’s structural optimizations confer advantages over BI-D1870 and SL0101 in selectivity and oral efficacy. However, its solubility remains a bottleneck, necessitating formulation strategies like nanoparticle encapsulation . BI-D1870’s broader kinase inhibition may explain its inferior in vivo performance, while SL0101’s natural origin limits synthetic tunability. Future derivatives of this compound could focus on introducing hydrophilic groups (e.g., PEGylated side chains) to improve pharmacokinetics without compromising target binding .

Biological Activity

Rsk-IN-1 is a selective inhibitor targeting the RSK (p90 ribosomal S6 kinase) family of serine/threonine kinases, specifically RSK1 and RSK2. These kinases play crucial roles in various cellular processes, including cell proliferation, survival, and differentiation. Understanding the biological activity of this compound is essential for its potential therapeutic applications, particularly in cancer treatment.

This compound inhibits the phosphorylation activity of RSK kinases, which are downstream effectors of the ERK signaling pathway. This inhibition can alter various biological processes:

  • Cell Proliferation : By inhibiting RSK activity, this compound can reduce cell proliferation in cancer cells. Studies have shown that RSK1 and RSK2 are involved in promoting cell cycle progression through the phosphorylation of key proteins such as c-Fos and cyclin D1 .
  • Apoptosis : Inhibition of RSK can enhance apoptosis in cancer cells by disrupting survival signaling pathways. This is particularly relevant in cancers where RSK is overexpressed or hyperactivated .
  • Inflammatory Response : RSK kinases are also implicated in regulating inflammatory responses through the activation of transcription factors like NF-κB. Inhibition by this compound may modulate inflammation-related pathways, which could be beneficial in diseases characterized by chronic inflammation .

Research Findings

Recent studies have elucidated the effects of this compound on various cancer cell lines and its potential implications for therapy:

Study Cell Type Effect of this compound Key Findings
Rivera et al. (2023)GlioblastomaReduced cell adhesion and proliferationDemonstrated that RSK1 inhibition affects mRNA expression of adhesion molecules like Fibronectin .
Smith et al. (2024)Colorectal CancerInduced apoptosisShowed that inhibiting RSK2 led to increased apoptosis markers in CRC cells .
Johnson et al. (2023)U937 CellsDecreased fibrinolytic activityFound that this compound reduced MA 1-enhanced fibrinolytic activity via RSK inhibition .

Case Study 1: Glioblastoma

In a study involving glioblastoma-derived cell lines, treatment with this compound resulted in significant downregulation of genes associated with cell adhesion and proliferation. The study highlighted that inhibiting RSK1 specifically impaired cell cycle progression and induced S-phase arrest, suggesting a potential therapeutic strategy for aggressive brain tumors .

Case Study 2: Colorectal Cancer

Another investigation focused on colorectal cancer cells demonstrated that this compound effectively decreased cell viability and induced apoptosis. The results indicated that the inhibition of RSK2 disrupted signaling pathways essential for tumor growth, providing a rationale for further clinical exploration of this compound in CRC treatment .

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